4-Bromo-4'-iodobiphenyl
Overview
Description
4-Bromo-4’-iodobiphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with an iodine atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-4’-iodobiphenyl involves the iodination of 4-bromobiphenyl. The reaction typically uses iodine and periodic acid dihydrate in the presence of sulfuric acid and acetic acid. The reaction is carried out under an inert atmosphere, such as argon, at temperatures ranging from 65°C to 90°C for about 6.5 hours. The product is then isolated by filtration and washing with water and methanol .
Industrial Production Methods
Industrial production of 4-Bromo-4’-iodobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-iodobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki, Ullmann, Buchwald, and Sonogashira coupling reactions to form conjugated molecules and triarylamine compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s halogen substituents can be selectively modified under appropriate conditions.
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Ullmann Coupling: Often uses copper catalysts and ligands in polar solvents.
Buchwald Coupling: Utilizes palladium catalysts and phosphine ligands.
Sonogashira Coupling: Requires palladium and copper co-catalysts with bases like triethylamine.
Major Products
The major products formed from these reactions include various conjugated molecules and triarylamine compounds, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Scientific Research Applications
4-Bromo-4’-iodobiphenyl is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the field of materials science.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives are explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-iodobiphenyl primarily involves its role as an intermediate in coupling reactions. The bromine and iodine substituents facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions proceed via the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-chlorobiphenyl
- 4-Iodo-4’-bromobiphenyl
- 4-Bromo-4’-fluorobiphenyl
Uniqueness
4-Bromo-4’-iodobiphenyl is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to other halogenated biphenyls. The combination of these halogens allows for selective functionalization and diverse coupling reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-4-(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAJJWBCSUGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447855 | |
Record name | 4-Bromo-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105946-82-5 | |
Record name | 4-Bromo-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.